Determining the Solubility of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic Acid: A Technical Guide for Researchers
Determining the Solubility of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic Acid: A Technical Guide for Researchers
Introduction: The Critical Role of Solubility in Boronic Acid Chemistry
In the landscape of modern synthetic and medicinal chemistry, arylboronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The utility of a specific boronic acid, such as 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid, in drug development and process chemistry is fundamentally governed by its physicochemical properties, paramount among which is its solubility. A compound's solubility dictates its reaction kinetics, purification strategy, and ultimately, its formulation and bioavailability.[2][3]
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid in a range of common organic solvents. In the absence of extensive published data for this specific molecule, this document serves as a practical "how-to" manual, grounding its recommendations in the established behavior of structurally similar boronic acids and robust analytical principles.
Molecular Profile of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic Acid
To predict the solubility of a compound, one must first understand its structure and inherent physicochemical characteristics. The reactivity and properties of boronic acids are highly dependent on the nature of the substituent on the boron atom.[4]
Chemical Structure:
Caption: Structure of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid.
Physicochemical Properties and Their Influence on Solubility:
While experimental data for the target molecule is scarce, we can infer its likely properties based on its constituent functional groups and data from analogous compounds.
| Property | Value (Experimental or Predicted) | Rationale and Impact on Solubility |
| CAS Number | 1627839-42-2[5] | N/A |
| Molecular Formula | C₁₀H₁₂BFO₃[5] | N/A |
| Molecular Weight | 210.01 g/mol [5] | N/A |
| Melting Point (°C) | No data available[6] | A higher melting point generally correlates with lower solubility in a given solvent due to stronger crystal lattice energy. For comparison, 4-fluorophenylboronic acid has a high melting point of 262-265 °C.[7] |
| pKa | No data available | The boronic acid moiety is a Lewis acid. The pKa of boric acid itself is 9.23.[8] Electron-withdrawing groups on the phenyl ring generally decrease the pKa (increase acidity). The fluorine atom's electron-withdrawing effect will influence the acidity of the boronic acid protons. |
| Predicted logP | No data available | LogP is a measure of lipophilicity.[9] The cyclopropylmethoxy group is lipophilic, while the boronic acid and fluorine groups are more polar. The overall logP is expected to be moderate. For a similar compound, 2-Bromo-4-methoxy-6-fluorophenylboronic acid, a predicted LogP of 0.2766 suggests relatively low lipophilicity.[10] |
| Hydrogen Bonding | Donor: 2 (from -B(OH)₂); Acceptor: 3 (from -B(OH)₂ and -O-) | The ability to both donate and accept hydrogen bonds will make the molecule's solubility highly dependent on the solvent's hydrogen bonding capabilities. Solvents that can engage in hydrogen bonding (e.g., alcohols, THF) are likely to be better solvents than those that cannot (e.g., hydrocarbons). |
Anticipated Solubility Profile in Common Organic Solvents
Based on studies of phenylboronic acid and its substituted derivatives, we can predict a general solubility trend for 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid. Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3] The choice of solvent is also critical for reactions like the Suzuki-Miyaura coupling, where solvent systems often include ethers like dioxane or THF, or polar aprotic solvents like DMF, frequently with an aqueous component to dissolve the base.[3]
Table of Predicted Solubility:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl ether | High | Ethers are polar aprotic solvents that can act as hydrogen bond acceptors for the -OH groups of the boronic acid. They are excellent solvents for many boronic acids.[3] |
| Ketones | Acetone, 2-Butanone (MEK) | High | Similar to ethers, ketones are polar aprotic and can accept hydrogen bonds. Phenylboronic acid shows high solubility in acetone.[3] |
| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Alcohols are polar protic solvents and can engage in hydrogen bonding as both donors and acceptors, which should facilitate dissolution. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity. Chloroform is noted to be a moderate solvent for phenylboronic acid and can be useful for crystallization.[3] |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | While less polar, the aromatic ring of the solvent can interact with the phenyl ring of the solute via π-π stacking. Toluene is a common solvent in Suzuki reactions. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These highly polar solvents are excellent at solvating a wide range of organic molecules, including those with polar functional groups. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Methylcyclohexane | Very Low | These nonpolar solvents lack the ability to form significant intermolecular interactions with the polar boronic acid moiety. Phenylboronic acid has very low solubility in methylcyclohexane.[3] |
Experimental Protocol for Solubility Determination
This section provides a detailed, self-validating protocol for determining the solubility of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid. The workflow involves preparing a saturated solution, separating the solid and liquid phases, and quantifying the concentration of the dissolved solid.
Caption: Workflow for experimental solubility determination.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid in a well-ventilated area or a fume hood. Avoid breathing dust. Similar boronic acids are known to cause skin, eye, and respiratory irritation.[11][12]
-
Solvents: Handle all organic solvents according to their specific Safety Data Sheets (SDS).
Part A: Isothermal Shake-Flask Method
This is the gold-standard method for determining equilibrium solubility.
-
Preparation: To a series of 4 mL glass vials, add approximately 50-100 mg of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid.
-
Solvent Addition: Accurately add 2.0 mL of the desired organic solvent to each vial. This should create a slurry with excess solid.
-
Equilibration: Seal the vials tightly and place them on a shaker or stirring plate in a temperature-controlled environment (e.g., 25 °C). Equilibrate for at least 24 hours to ensure the solution reaches saturation. For compounds that are slow to dissolve, 48-72 hours may be necessary.
-
Settling: After equilibration, turn off the stirring and allow the vials to stand undisturbed at the same constant temperature for 2-4 hours to allow the excess solid to settle.
Part B: Quantitative Analysis by HPLC-UV
Rationale for Method Selection: Reversed-phase HPLC with UV detection is a widely accessible and reliable method for quantifying aromatic compounds. A critical consideration for boronic acids is their potential for on-column hydrolysis to the corresponding boronic acid.[11] To mitigate this, a column with low silanol activity and a mobile phase without acidic modifiers is strongly recommended.[11]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Waters XTerra® MS C18, 4.6 x 150 mm, 5 µm, or equivalent low-silanol C18 column.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or determined by a UV scan of the compound)
-
Injection Volume: 10 µL
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid of known concentration (e.g., 1 mg/mL) in acetonitrile.
-
Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the solubility samples (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).
-
Inject each standard in triplicate and plot the peak area versus concentration to generate a linear regression curve.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot (e.g., 100 µL) of the clear supernatant from an equilibrated solubility vial using a 1 mL syringe fitted with a 0.22 µm PTFE syringe filter. This step is critical to ensure no solid particles are transferred.
-
Dispense the filtered aliquot into a pre-weighed volumetric flask (e.g., 10 mL). Determine the weight of the aliquot.
-
Dilute the sample to the mark with acetonitrile. The dilution factor will depend on the expected solubility.
-
Inject the diluted sample into the HPLC system.
-
Part C: Data Analysis and Reporting
-
Calculate Concentration: Using the linear regression equation from the standard curve (y = mx + c, where y is peak area and x is concentration), calculate the concentration of the diluted sample.
-
Calculate Solubility: Account for the dilution factor to determine the concentration in the original saturated solution.
-
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Volume, mL) / (Volume of aliquot, mL)
-
-
Report Results: Report the solubility in standard units (e.g., mg/mL or g/L) at the specified temperature. The experiment should be performed in triplicate for each solvent to ensure reproducibility.
Conclusion
References
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
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Dąbrowski, M., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]
- Qiu, F., et al. (2010). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 129-134.
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Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57–63. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
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Arctom. (n.d.). 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved January 24, 2026, from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 24, 2026, from [Link]
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Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1788–1800. [Link]
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